

C.I. Pigment Yellow 139 chemical structure and properties

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Compound of Interest

Compound Name: PIGMENT YELLOW 139

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C.I. Pigment Yellow 139: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. **Pigment Yellow 139** is a high-performance organic pigment belonging to the isoindoline class. It is a yellow-orange solid known for its excellent light and weather fastness, thermal stability, and resistance to solvents.[1][2] These properties make it a preferred colorant in demanding applications such as automotive coatings, industrial paints, high-quality printing inks, and the coloration of various plastics.[1][3] Chemically identified as 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid, its robust molecular structure contributes to its stability.[4] While its primary applications are industrial, its classification as a biological dye and indicator suggests potential, albeit currently underexplored, utility in life science research.[5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile, intended for a technical audience.

Chemical Identity and Structure

C.I. **Pigment Yellow 139** is a heterocyclic compound characterized by a central isoindoline core condensed with two barbituric acid moieties.[6] This structure is responsible for its chromophoric properties and high stability.



Chemical Structure:

Caption: Chemical structure of C.I. Pigment Yellow 139.

Identifier	Value	Reference
C.I. Name	Pigment Yellow 139	[7]
C.I. Number	56298	[7]
CAS Number	36888-99-0	[4]
EU Number	253-256-2	[4]
Chemical Family	Isoindoline	[7]
IUPAC Name	5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid	[4]
Synonyms	5-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]-1,3-diazinane-2,4,6-trione, Paliotol Yellow, Isoindoline Yellow	[4]
Molecular Formula	C16H9N5O6	[8]
Molecular Weight	367.27 g/mol	[8]
SMILES	C1=CC=C2C(=C1)C(=C3C(=O)NC(=O)NC3=O)N=C2C4=C(N C(=O)NC4=O)O	[4]
InChlKey	VXQNQGCWKZPKET- UHFFFAOYSA-N	[4]

Physicochemical and Spectral Properties

C.I. **Pigment Yellow 139** is a yellow to reddish-yellow powder.[3][9] Its physical and chemical properties are summarized below.

Physical Properties



Property	Value	Reference
Appearance	Yellow powder	[7]
Melting Point	> 400 °C	[10]
Density	1.50 - 1.70 g/cm ³	[7]
Bulk Density	0.2-0.3 g/cm³ (20-40 g/ml)	[11]
Specific Surface Area	40 - 70 m²/g	[7]
Oil Absorption	35 - 65 g/100g	[7][12]
Water Solubility	Insoluble (2.9 μg/L at 25 °C)	[11][13]
pH Value	5.0 - 8.0	[9][12]

Spectral Properties

- UV-Vis Spectroscopy: One source reports a maximum absorption wavelength of 595 nm, however, this value is atypical for a yellow pigment and should be treated with caution.[14]
 Further experimental validation is required to determine the accurate UV-Vis absorption spectrum.
- Infrared (IR) Spectroscopy: The IR spectrum of C.I. **Pigment Yellow 139** is available in the Infrared and Raman Users Group (IRUG) database. The spectrum displays characteristic peaks corresponding to its functional groups.[15]

Fastness Properties

The pigment exhibits excellent resistance to various environmental and chemical factors.



Property	Rating (1-5 scale, unless specified)	Reference
Light Fastness (Full Shade)	6-8 (1-8 scale)	[7][9]
Light Fastness (Reduced Tinting)	5-7 (1-8 scale)	[7][9]
Heat Resistance	Stable up to 240-260 °C	[2]
Acid Resistance	5	[9]
Alkali Resistance	5	[9]
Ethanol Resistance	5	[7]
Ethyl Acetate Resistance	5	[7]
Migration Resistance	5	[9]

Experimental Protocols: Synthesis

The synthesis of C.I. **Pigment Yellow 139** is typically a two-step process involving the formation of an intermediate, 1,3-diiminoisoindoline, followed by its condensation with barbituric acid.[16][17]

Synthesis Workflow

Caption: General synthesis workflow for C.I. **Pigment Yellow 139**.

Detailed Protocol

The following protocol is adapted from patent literature and provides a representative method for the laboratory-scale synthesis of C.I. **Pigment Yellow 139**.[16]

Step 1: Synthesis of 1,3-Diiminoisoindoline

- To a four-necked flask, add 19.2g of phthalonitrile, 1.2g of potassium carbonate, and 150ml of isopropanol.
- With stirring, slowly add 12.6g of 25% aqueous ammonia dropwise.



- After the addition is complete, raise the temperature of the system to 40-50°C.
- Maintain the reaction at this temperature for 3-4 hours to yield the 1,3-diiminoisoindoline intermediate.

Step 2: Condensation and Formation of Crude Pigment Yellow 139

- In a separate flask, add 39.5g of barbituric acid to 400ml of water and stir to create a uniform dispersion.
- Add a mixture of 6.7g of citric acid and hydrochloric acid to the barbituric acid suspension.
- At room temperature, add the resulting mixture from Step 1 dropwise to the barbituric acid suspension over a period of 1-1.5 hours.
- After the addition is complete, heat the reaction mixture to reflux for 2 hours.
- Cool the mixture and filter to obtain the crude pigment product.

Step 3: Pigmentation (Purification)

- The filter cake from Step 2 is re-slurried in water.
- The slurry is subjected to a high-pressure treatment at elevated temperatures (e.g., 105-130°C) for several hours. This "pigmentation" step improves the crystalline form and pigmentary properties.
- The purified pigment is then filtered, washed thoroughly with water, and dried to yield the final C.I. Pigment Yellow 139 product.

Toxicological and Ecotoxicological Profile

For professionals in drug development, understanding the toxicological profile of a compound is critical. C.I. **Pigment Yellow 139** exhibits low acute toxicity.

Mammalian Toxicity



Endpoint	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	> 5,000 mg/kg bw	[13][18]
Acute Dermal LD50	Rat	Dermal	> 2,500 mg/kg bw	[13]
Acute Inhalation LC50	Rat	Inhalation	> 5.42 mg/L air	[13]
Skin Irritation	Rabbit	Dermal	Non-irritant	[19]
Eye Irritation	Rabbit	Ocular	Non-irritant	[19]
Sensitization	-	-	Non-sensitizing	[18]
Mutagenicity	-	-	No mutagenic effect suspected	[19]

Ecotoxicity

The pigment is classified as harmful to aquatic life with long-lasting effects.[20]

Endpoint	Species	Duration	Value	Reference
Toxicity to Fish (LC50)	Oryzias latipes (Japanese rice fish)	96 h	~11,000 mg/L	[13]
Toxicity to Daphnia (EC50)	Daphnia magna	48 h	> 100 mg/L	[13]
Toxicity to Algae (EC50)	Desmodesmus subspicatus	72 h	> 100 mg/L	[13]
Toxicity to Microorganisms (NOEC)	Activated sludge	30 min	≥ 1,000 mg/L	[13]

Applications and Relevance to Drug Development



Industrial Applications

The primary use of C.I. **Pigment Yellow 139** is as a colorant in a wide range of materials due to its excellent stability and fastness properties.[1]

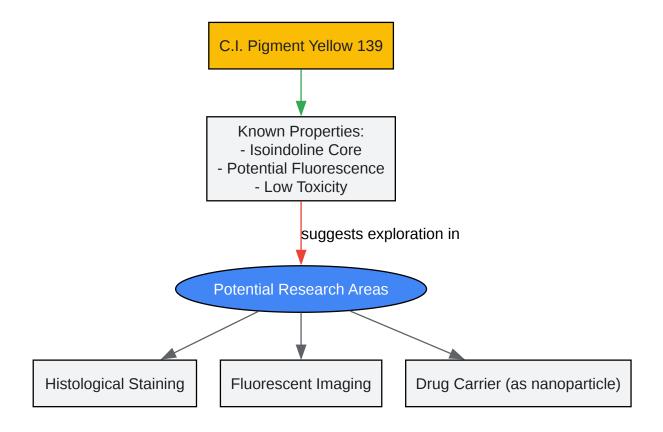
- Plastics: Recommended for coloring PVC, polyolefins (PP, PE), and engineering plastics.[1]
 [2]
- Coatings: Used in high-grade industrial and automotive paints, powder coatings, and coil coatings.[3]
- Inks: Employed in various printing inks, including offset, water-based, and UV inks.[3]

Biological and Research Applications

C.I. **Pigment Yellow 139** is classified as a biological dye and indicator.[5] However, specific applications in biological research, such as in staining protocols, as a fluorescent probe for specific analytes, or in signaling pathway studies, are not well-documented in publicly available literature.

Logical Relationship for Potential Research Utility:





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Caption: Potential research applications based on known properties.

While the isoindoline scaffold is a "privileged structure" found in several pharmaceutical compounds, there is no current evidence to suggest that **Pigment Yellow 139** itself is used as a therapeutic agent or is under investigation in drug development pipelines. Its extremely low solubility would likely pose significant challenges for systemic drug delivery. However, its low toxicity and potential fluorescent properties could make it a candidate for specialized applications such as a component in medical device coloration or as a stable, inert marker in certain biological systems. Further research is needed to explore these possibilities.

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